Crotananine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Crotananine can be synthesized through a series of chemical reactions involving retronecine and crotananic acid . The synthesis typically involves the formation of a macrocyclic diester, which is achieved through esterification reactions under controlled conditions. Common solvents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the seeds of Crotalaria nana. The seeds are processed using solvents such as chloroform and dichloromethane to isolate the alkaloid. The extracted compound is then purified through various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Crotananine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Scientific Research Applications
Crotananine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic diesters and their chemical properties.
Industry: Utilized in the development of natural product-based pesticides and other industrial applications.
Mechanism of Action
The mechanism of action of crotananine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Crotananine is unique among similar compounds due to its specific chemical structure and biological activities. Similar compounds include other pyrrolizidine alkaloids such as retronecine and monocrotaline. While these compounds share some structural similarities, this compound’s distinct macrocyclic diester structure sets it apart .
List of Similar Compounds
- Retronecine
- Monocrotaline
- Senecionine
- Heliotrine
This compound’s unique properties make it a valuable compound for various scientific research applications, highlighting its potential in advancing our understanding of natural products and their uses.
Properties
IUPAC Name |
(1R,17R)-7-hydroxy-4,5,6-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-9-10(2)15(19)17(21)22-8-12-4-6-18-7-5-13(14(12)18)23-16(20)11(9)3/h4,9-11,13-15,19H,5-8H2,1-3H3/t9?,10?,11?,13-,14-,15?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXWTYYPYYHXDK-GLDVEYQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991595 | |
Record name | 6-Hydroxy-3,4,5-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71295-28-8 | |
Record name | Crotanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-3,4,5-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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